2-Amino-3-(3-chlorophenyl)propan-1-ol;hydrochloride
CAS No.:
Cat. No.: VC16520605
Molecular Formula: C9H13Cl2NO
Molecular Weight: 222.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13Cl2NO |
|---|---|
| Molecular Weight | 222.11 g/mol |
| IUPAC Name | 2-amino-3-(3-chlorophenyl)propan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H12ClNO.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H |
| Standard InChI Key | PCMUNXWULDZUCG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CC(CO)N.Cl |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 2-amino-3-(3-chlorophenyl)propan-1-ol hydrochloride is defined by a three-carbon chain bearing an amino group (-NH) at the second position, a hydroxyl group (-OH) at the first position, and a 3-chlorophenyl ring at the third carbon. The hydrochloride salt form enhances solubility in polar solvents, a common modification for amino-containing pharmaceuticals. The compound’s stereochemistry is significant, as enantiomeric forms [(R) and (S)] exhibit distinct physicochemical and biological behaviors. The (S)-enantiomer, for instance, is represented by the SMILES notation C1=CC(=CC(=C1)Cl)C[C@@H](CO)N and the InChIKey DDOXQIODUSXROP-VIFPVBQESA-N , while the (R)-enantiomer (CAS 2988625-14-3) features an inverted configuration at the chiral center .
Table 1: Key Molecular Descriptors
The presence of both amino and hydroxyl groups facilitates hydrogen bonding, influencing solubility and crystallinity. X-ray diffraction studies, though absent in available literature, would likely reveal a lattice stabilized by ionic interactions between the protonated amine and chloride counterion.
Chemical Properties and Reactivity
The compound’s reactivity is governed by its amino, hydroxyl, and aryl chloride functionalities. The primary amine can participate in nucleophilic substitutions or act as a ligand in metal complexes, while the hydroxyl group may undergo esterification or oxidation. The 3-chlorophenyl group contributes electron-withdrawing effects, moderating the aromatic ring’s susceptibility to electrophilic substitution.
Key Reactions
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Amine Alkylation: The protonated amine reacts with alkyl halides to form quaternary ammonium salts, a reaction leveraged in drug derivatization.
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Esterification: The hydroxyl group can be acylated to produce esters, enhancing lipophilicity for membrane penetration.
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Metal Coordination: Transition metals like copper or zinc may chelate the amine and hydroxyl groups, forming complexes with potential catalytic activity .
Physicochemical Data
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